N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, a thiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Synthesis of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving a thioamide and a haloketone.
Coupling of the Fluorophenyl Group: The fluorophenyl group is attached through a palladium-catalyzed cross-coupling reaction.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Inhibition of Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Properties
Molecular Formula |
C23H24FN3OS |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C23H24FN3OS/c24-21-9-5-4-8-20(21)23-26-19(16-29-23)14-22(28)25-18-10-12-27(13-11-18)15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,25,28) |
InChI Key |
DDRCVWJLHFINLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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